[1-(Pyrazin-2-yl)piperidin-2-yl]methanol
Overview
Description
[1-(Pyrazin-2-yl)piperidin-2-yl]methanol: is a chemical compound with the molecular formula C10H15N3O and a molecular weight of 193.25 g/mol It is characterized by the presence of a pyrazine ring attached to a piperidine ring, which is further connected to a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Pyrazin-2-yl)piperidin-2-yl]methanol typically involves the reaction of pyrazine derivatives with piperidine derivatives under controlled conditions. One common method involves the nucleophilic addition of a pyrazine derivative to a piperidine derivative, followed by reduction to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(Pyrazin-2-yl)piperidin-2-yl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form various derivatives, often using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: It can participate in substitution reactions where functional groups on the pyrazine or piperidine rings are replaced by other groups. Typical reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, in acidic or basic conditions.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Halogens, nucleophiles, in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, substituted pyrazine or piperidine compounds.
Scientific Research Applications
Chemistry: [1-(Pyrazin-2-yl)piperidin-2-yl]methanol is used as an intermediate in the synthesis of various organic compounds.
Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It is also explored for its role in modulating biological pathways and its potential therapeutic effects .
Medicine: The compound is investigated for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific receptors or enzymes. Its unique structure allows for the exploration of novel pharmacological activities .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its applications include the synthesis of polymers, resins, and other high-performance materials .
Mechanism of Action
The mechanism of action of [1-(Pyrazin-2-yl)piperidin-2-yl]methanol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application and target .
Comparison with Similar Compounds
[1-(Pyrazin-2-yl)piperidin-2-yl]ethanol: Similar structure with an ethanol group instead of methanol.
[1-(Pyrazin-2-yl)piperidin-2-yl]amine: Contains an amine group instead of methanol.
[1-(Pyrazin-2-yl)piperidin-2-yl]ketone: Features a ketone group in place of methanol.
Uniqueness: [1-(Pyrazin-2-yl)piperidin-2-yl]methanol is unique due to its specific combination of a pyrazine ring, piperidine ring, and methanol group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
(1-pyrazin-2-ylpiperidin-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c14-8-9-3-1-2-6-13(9)10-7-11-4-5-12-10/h4-5,7,9,14H,1-3,6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGZMAGBNGGVFFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CO)C2=NC=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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